BFC1103
Overview
Description
BFC1103 is a small molecule compound that primarily interacts with a specific domain of B-cell lymphoma-2 (Bcl-2), particularly its loop domain. This interaction causes a conformational change in Bcl-2, exposing its Bcl-2 homologous 3 (BH3) domain and switching Bcl-2’s function from anti-apoptotic to pro-apoptotic . The cell death induced by this compound is dependent on the presence of either Bax or Bak, both of which are crucial proteins in the mitochondrial-mediated intrinsic apoptosis pathway . In mouse models, this compound effectively inhibited lung metastasis of triple-negative breast cancer .
Preparation Methods
The synthetic routes and reaction conditions for BFC1103 involve the interaction with specific domains of Bcl-2. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80, followed by dilution with double-distilled water (ddH2O) . The industrial production methods are not explicitly detailed in the available literature, but the compound is synthesized for research purposes and is not intended for human consumption .
Chemical Reactions Analysis
BFC1103 undergoes several types of chemical reactions, primarily involving its interaction with Bcl-2. The major reaction involves the conformational change in Bcl-2, exposing its BH3 domain . This interaction induces apoptosis in cancer cells, particularly those expressing high levels of Bcl-2 . The common reagents and conditions used in these reactions include DMSO, PEG300, and Tween 80 . The major product formed from these reactions is the pro-apoptotic form of Bcl-2 .
Scientific Research Applications
BFC1103 has several scientific research applications, particularly in the study of cancer biology. It is used to study the role of Bcl-2 family proteins in cancer development and their impact on cancer cell survival and proliferation . In mouse models, this compound effectively inhibited lung metastasis of triple-negative breast cancer . This compound can be utilized in studying the roles of Bcl-2 family proteins in cancer development and how they impact the survival and proliferation of cancer cells . Additionally, this compound has potential for further optimization and development for clinical testing in metastatic cancers that express Bcl-2 .
Mechanism of Action
The primary mechanism of action of BFC1103 involves its interaction with a specific domain of Bcl-2, particularly its loop domain . This interaction induces a conformational change in Bcl-2, exposing its BH3 domain, thereby switching Bcl-2’s function from anti-apoptotic to pro-apoptotic . The cell death induced by this compound is dependent on the presence of Bax or Bak, both of which are key proteins involved in the intrinsic apoptotic pathway mediated by mitochondria .
Comparison with Similar Compounds
BFC1103 is unique in its ability to convert the anti-apoptotic function of Bcl-2 to a pro-apoptotic function . Similar compounds that target Bcl-2 include peptides derived from the BH3 domain and small molecule inhibitors that mimic the BH3 α-helix . These compounds also aim to inhibit the function of anti-apoptotic proteins, but this compound’s specific interaction with the loop domain of Bcl-2 and its ability to induce apoptosis in cancer cells make it distinct .
Properties
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(4-butylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-3-4-8-17-11-13-19(14-12-17)21-20(23)16-22(26(2,24)25)15-18-9-6-5-7-10-18/h5-7,9-14H,3-4,8,15-16H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWRAWWSVHTACF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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